An In-depth Technical Guide on the Chemical Structure and Thermodynamic Stability of Levomefolate Calcium Salt Hydrate
An In-depth Technical Guide on the Chemical Structure and Thermodynamic Stability of Levomefolate Calcium Salt Hydrate
This guide provides a comprehensive technical overview of levomefolate calcium, focusing on its intricate chemical structure and critical thermodynamic stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to support the effective characterization and handling of this vital active pharmaceutical ingredient (API).
Introduction: The Significance of Levomefolate Calcium
Levomefolate, the calcium salt of L-5-methyltetrahydrofolic acid (L-5-MTHF), is the primary biologically active form of folate (Vitamin B9) in the body.[1][2] Unlike its synthetic counterpart, folic acid, levomefolate does not require enzymatic reduction to become metabolically active, making it a more direct and efficient source of folate for essential cellular processes.[1][3] These processes include DNA synthesis, repair, and methylation, as well as the synthesis of neurotransmitters like serotonin, dopamine, and norepinephrine.[2]
The calcium salt form is specifically utilized in pharmaceutical and nutritional applications due to its enhanced stability compared to the free acid form.[4][5] Understanding the nuances of its chemical structure and thermodynamic stability is paramount for ensuring product quality, efficacy, and safety from early-stage development through to clinical application.
Deciphering the Chemical Structure of Levomefolate Calcium
The chemical identity of levomefolate calcium is N-[4-[[[(6S)-2-amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic acid, monocalcium salt, hydrate.[6] Its structure is characterized by several key features that dictate its biological function and physicochemical properties.
Stereochemistry: The Foundation of Biological Activity
Levomefolic acid possesses two chiral centers, leading to the potential for multiple stereoisomers. However, only the (6S, S) stereoisomer, also referred to as L-levomefolic acid, is biologically active.[5][7] The specific spatial arrangement of the atoms at these chiral centers is crucial for its recognition by and interaction with enzymes and cellular transporters.
-
C6 on the Pteridine Ring: The (6S) configuration is essential for its role as a coenzyme in one-carbon transfer reactions.
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Alpha-Carbon of the Glutamic Acid Moiety: The L-configuration is the naturally occurring form of the amino acid and is necessary for its metabolic functions.
The precise stereochemistry is a critical quality attribute that must be confirmed during synthesis and quality control.
Caption: Key structural components of levomefolate calcium hydrate.
The Role of the Calcium Salt and Hydration
The formation of the calcium salt significantly improves the stability of the levomefolic acid molecule, which is otherwise prone to oxidative degradation.[4] The divalent calcium ion (Ca²⁺) forms an ionic bond with the two carboxylate groups of the glutamate moiety.[5]
Levomefolate calcium typically exists as a crystalline hydrate, meaning water molecules are incorporated into its crystal lattice.[8] The degree of hydration can vary, with trihydrate and pentahydrate forms being reported.[5][9] These water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding.[5] The specific crystalline form (polymorph) and hydration state can influence key properties such as solubility, dissolution rate, and overall stability.[10]
Thermodynamic Stability: A Critical Parameter for Drug Development
The thermodynamic stability of an API is a measure of its resistance to chemical and physical degradation under various environmental conditions. For levomefolate calcium, the primary degradation pathway is oxidation, particularly of the tetrahydrofolate ring system.
Factors Influencing Stability
Several factors can impact the stability of levomefolate calcium hydrate:
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Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Humidity: Changes in humidity can lead to alterations in the hydration state of the crystalline solid, potentially converting it to a less stable or amorphous form.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
pH: In solution, the stability of levomefolate is pH-dependent.
-
Oxidizing Agents: The presence of oxygen and other oxidizing agents can significantly promote degradation.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to establish the re-test period or shelf-life and to recommend appropriate storage conditions.[11] These studies are typically conducted according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[12]
A. Forced Degradation (Stress Testing)
The intrinsic stability of the molecule is first evaluated through forced degradation studies.[12][13] This involves exposing the API to conditions more severe than those used for accelerated stability testing.
Step-by-Step Protocol for Forced Degradation:
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Sample Preparation: Accurately weigh samples of levomefolate calcium into separate, inert containers.
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Stress Conditions: Expose the samples to the following conditions:
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Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[12]
-
Humidity Stress: Store samples in humidity chambers at high relative humidity (e.g., 75% RH or greater).[12]
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
Oxidative Stress: Treat samples with a solution of an oxidizing agent (e.g., hydrogen peroxide).
-
Hydrolytic Stress: Suspend the API in solutions across a range of pH values to evaluate its susceptibility to hydrolysis.[13]
-
-
Time Points: Sample at appropriate time intervals.
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining levomefolate calcium and detect any degradation products.[14]
Causality Behind Experimental Choices: The goal of stress testing is to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method that can separate and quantify the active ingredient from its degradation products.
B. Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the API to establish a re-test period.[11]
Workflow for ICH Stability Studies:
Caption: Workflow for ICH-compliant stability testing of an API.
Self-Validating System: The use of a validated, stability-indicating HPLC method is the cornerstone of a self-validating protocol. This ensures that any decrease in the API's concentration is directly correlated with an increase in degradation products, providing a clear mass balance.
Data Presentation and Interpretation
Stability data should be summarized in a clear and concise format to facilitate analysis and comparison.
Table 1: Representative Stability Data for Levomefolate Calcium Hydrate
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Water Content (%) | Comments |
| 25°C / 60% RH | 0 Months | 99.8 | 0.15 | 8.5 | Initial Release |
| 3 Months | 99.7 | 0.18 | 8.6 | No significant change | |
| 6 Months | 99.5 | 0.25 | 8.5 | Meets specification | |
| 12 Months | 99.2 | 0.40 | 8.7 | Meets specification | |
| 40°C / 75% RH | 0 Months | 99.8 | 0.15 | 8.5 | Initial Release |
| 3 Months | 98.9 | 0.65 | 8.8 | Significant increase in impurities | |
| 6 Months | 97.5 | 1.20 | 9.0 | Out of specification for impurities |
Data are illustrative and do not represent a specific product.
Interpretation: The data from the accelerated condition (40°C / 75% RH) indicates that levomefolate calcium is sensitive to heat and humidity, as evidenced by the significant increase in impurities over six months. The long-term data, however, suggests that when stored under recommended conditions (25°C / 60% RH), the product remains stable. This information is critical for defining the appropriate storage instructions on the product label.
Conclusion
A thorough understanding of the chemical structure and thermodynamic stability of levomefolate calcium hydrate is fundamental for the successful development of safe and effective drug products. Its specific stereochemistry is directly linked to its biological activity, while the formation of a hydrated calcium salt is key to its stability as a solid-state material. By implementing rigorous stability testing protocols in line with regulatory guidelines, researchers and developers can ensure the quality and consistency of this important API, ultimately benefiting public health.
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Global Substance Registration System. LEVOMEFOLATE CALCIUM. [Link]
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Academia.edu. (PDF) STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND. [Link]
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Cambridge Core. Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I, C20H23N7O6Ca(H2O)3. [Link]
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